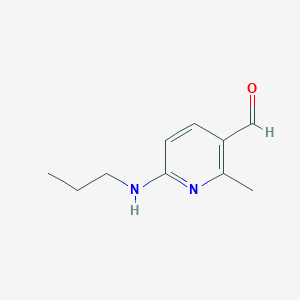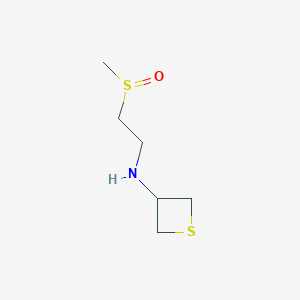
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine is a chemical compound with the molecular formula C6H13NOS2 This compound features a thietane ring, which is a four-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylsulfinyl)ethyl)thietan-3-amine typically involves the reaction of thietan-3-amine with a methylsulfinyl-containing reagent. One common method is the nucleophilic substitution reaction where thietan-3-amine reacts with methylsulfinyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding thietane derivative without the sulfinyl group.
Substitution: Formation of various substituted thietane derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(Methylsulfinyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, it may interact with neurotransmitter systems in the brain, influencing serotoninergic, adrenergic, and GABA-ergic pathways . This interaction can lead to various physiological effects, including potential antidepressant activity.
Comparación Con Compuestos Similares
Similar Compounds
Thietan-3-amine: Lacks the methylsulfinyl group, making it less reactive in certain chemical reactions.
N-(2-(Methylthio)ethyl)thietan-3-amine: Contains a methylthio group instead of a methylsulfinyl group, leading to different chemical properties and reactivity.
Uniqueness
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H13NOS2 |
|---|---|
Peso molecular |
179.3 g/mol |
Nombre IUPAC |
N-(2-methylsulfinylethyl)thietan-3-amine |
InChI |
InChI=1S/C6H13NOS2/c1-10(8)3-2-7-6-4-9-5-6/h6-7H,2-5H2,1H3 |
Clave InChI |
KYYVNDCHZHOGRF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCNC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



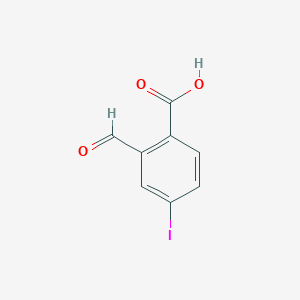

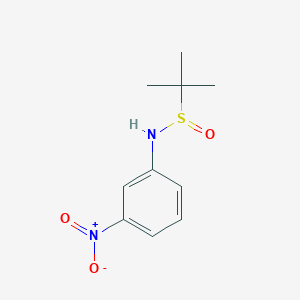
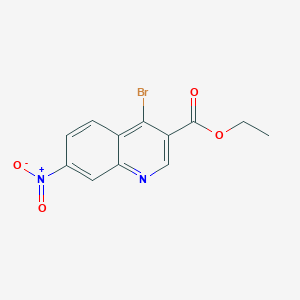
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)

![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)
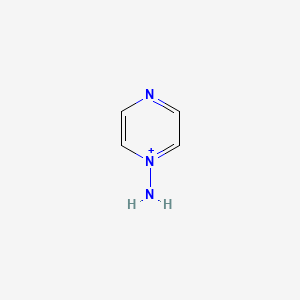
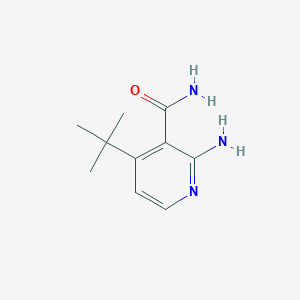
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)

